6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Description
Structural Characterization of 6-Azabicyclo[3.2.1]octane-5-carboxylic Acid Hydrochloride
Molecular Geometry and Bicyclic Framework Analysis
The bicyclic structure of 6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride is characterized by a bridged octane ring system that incorporates a nitrogen atom at position 6, creating a unique three-dimensional molecular architecture. The bicyclo[3.2.1]octane scaffold consists of two fused rings sharing three carbon atoms, where the larger seven-membered ring is bridged by a three-carbon chain, while the smaller five-membered ring completes the bicyclic framework. This arrangement results in a rigid molecular geometry that restricts conformational flexibility compared to linear or monocyclic structures.
The nitrogen atom occupies a bridgehead position within the bicyclic system, forming part of both rings and contributing to the overall structural stability through its sp3 hybridization state. The carboxylic acid group positioned at carbon-5 extends from one of the bridging carbons, creating an asymmetric center that can exist in different stereochemical configurations. The three-dimensional arrangement of atoms within this framework creates specific spatial relationships that influence the compound's chemical reactivity and potential biological interactions.
Computational studies have demonstrated that the bicyclic framework adopts a chair-boat conformation, where the seven-membered ring assumes a chair-like geometry while the five-membered ring adopts a more constrained boat configuration. This conformational preference is stabilized by the inherent ring strain distribution and the positioning of the nitrogen atom, which can participate in intramolecular interactions with nearby functional groups. The rigid bicyclic structure also creates distinct steric environments around different positions of the molecule, affecting both chemical reactivity patterns and molecular recognition properties.
| Structural Parameter | Value/Description |
|---|---|
| Ring System | Bicyclo[3.2.1]octane |
| Nitrogen Position | Position 6 (bridgehead) |
| Carboxylic Acid Position | Position 5 |
| Ring Sizes | 7-membered and 5-membered fused rings |
| Molecular Rigidity | High due to bicyclic constraints |
International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Descriptors
The systematic nomenclature of 6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride follows the International Union of Pure and Applied Chemistry conventions for bridged bicyclic compounds containing heteroatoms. The base name "azabicyclo[3.2.1]octane" indicates an eight-carbon bicyclic system where one carbon atom has been replaced by nitrogen (aza), with the numerical descriptors [3.2.1] specifying the number of atoms in each bridge connecting the bridgehead positions. The prefix "6-aza" designates the specific position of the nitrogen atom within the numbering system, while "5-carboxylic acid" identifies the location and nature of the functional group substituent.
The stereochemical complexity of this compound arises from the presence of multiple chiral centers within the bicyclic framework, particularly at positions involving the carboxylic acid substitution. Different stereoisomers can be distinguished using the Cahn-Ingold-Prelog priority rules, resulting in designations such as (1R,5S) or (1R,5R) configurations that specify the absolute stereochemistry at the relevant asymmetric centers. These stereochemical descriptors are crucial for understanding the compound's three-dimensional structure and its potential interactions with biological targets, as different stereoisomers can exhibit dramatically different biological activities.
The hydrochloride designation indicates the formation of a salt between the basic nitrogen atom and hydrochloric acid, resulting in a protonated amine structure with an associated chloride counterion. This salt formation significantly affects the compound's physical properties, including solubility, crystallinity, and thermal stability, while maintaining the core bicyclic structural features. The International Union of Pure and Applied Chemistry name for the complete salt structure is "6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride," which fully describes both the organic cation and its associated anion.
The Chemical Abstracts Service registry number 1193387-63-1 provides a unique identifier for this specific compound, distinguishing it from related structures and stereoisomers. Alternative naming systems and synonyms may include variations in the positioning of descriptors or the use of different numbering schemes, but the core bicyclic framework and functional group positions remain consistent across different nomenclature approaches.
Comparative Analysis of Protonated versus Free Base Forms
The chemical and physical properties of 6-azabicyclo[3.2.1]octane-5-carboxylic acid differ significantly between its free base form and the protonated hydrochloride salt, reflecting fundamental changes in molecular interactions and electronic structure. In the free base form, the nitrogen atom retains its lone pair of electrons, allowing for potential hydrogen bonding interactions and coordination with metal centers or other electron-deficient species. The molecular weight of the free base is 155.19 g/mol, compared to 191.65 g/mol for the hydrochloride salt, representing the addition of hydrochloric acid to form the ionic compound.
Protonation of the nitrogen atom in the hydrochloride form creates a positively charged ammonium center, fundamentally altering the compound's electrostatic properties and intermolecular interaction patterns. This charge distribution affects the molecule's ability to cross biological membranes, its solubility in different solvents, and its stability under various conditions. The presence of the chloride counterion introduces additional considerations for crystalline packing arrangements and solid-state properties, often resulting in more stable crystalline forms with defined melting points and enhanced shelf life.
Solubility characteristics represent one of the most pronounced differences between the free base and hydrochloride forms, with the salt typically exhibiting enhanced water solubility due to its ionic character. This improved aqueous solubility makes the hydrochloride form more suitable for biological assays and pharmaceutical applications where dissolution in aqueous media is required. Conversely, the free base may demonstrate greater solubility in organic solvents and could be preferred for synthetic transformations or analytical procedures requiring non-aqueous conditions.
The stability profiles of these two forms also differ considerably, with the hydrochloride salt generally showing improved thermal and chemical stability compared to the free base. This enhanced stability is attributed to the ionic interactions that stabilize the crystal lattice and reduce the reactivity of the nitrogen lone pair. However, the free base form may be necessary for certain chemical reactions where the nucleophilic character of the nitrogen atom is required for synthetic transformations or coordination chemistry applications.
| Property | Free Base Form | Hydrochloride Salt |
|---|---|---|
| Molecular Weight | 155.19 g/mol | 191.65 g/mol |
| Charge State | Neutral | Ionic (cationic) |
| Water Solubility | Lower | Enhanced |
| Organic Solvent Solubility | Higher | Reduced |
| Thermal Stability | Moderate | Improved |
| Crystallinity | Variable | Well-defined |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride through analysis of both proton and carbon-13 chemical environments within the bicyclic framework. The rigid bicyclic structure creates distinct magnetic environments for different protons, resulting in characteristic chemical shift patterns that reflect the three-dimensional arrangement of the molecule. Protons located on the bridgehead carbons adjacent to the nitrogen atom typically appear as complex multipets in the aliphatic region, while those on the bridging carbons show coupling patterns characteristic of the constrained ring system.
The carboxylic acid proton exhibits a characteristic downfield chemical shift, typically appearing between 10-12 parts per million in deuterated dimethyl sulfoxide or other polar solvents, and may show exchange behavior with solvent protons. In the hydrochloride form, the ammonium proton associated with the protonated nitrogen also contributes to the spectral complexity, often appearing as a broad signal due to rapid exchange processes and quadrupolar effects from the nitrogen nucleus. The integration patterns of these signals provide quantitative information about the number of protons in each environment, confirming the structural assignments.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the distinct chemical environments of the eight carbon atoms within the bicyclic framework, with the carboxylic acid carbon appearing characteristically downfield around 170-180 parts per million. The carbons adjacent to the nitrogen atom show upfield shifts relative to pure hydrocarbon analogs, reflecting the electron-donating character of the nitrogen substituent. The rigid bicyclic structure restricts conformational averaging, resulting in well-resolved signals that can be assigned to specific positions within the molecular framework.
Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide additional structural confirmation by establishing connectivity patterns and spatial relationships between different parts of the molecule. These advanced techniques are particularly valuable for confirming stereochemical assignments and distinguishing between different stereoisomers of the compound, as the through-space interactions revealed by nuclear Overhauser effect experiments directly reflect the three-dimensional molecular geometry.
Infrared Vibrational Modes of Functional Groups
Infrared spectroscopy of 6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride reveals characteristic vibrational modes associated with its primary functional groups, providing definitive identification of the carboxylic acid and protonated amine functionalities. The carboxylic acid group exhibits a distinctive broad absorption band in the region of 2500-3300 cm⁻¹, attributed to the hydrogen-bonded O-H stretching vibration that is characteristic of carboxylic acids in both solid and liquid phases. This broad envelope arises from the formation of intermolecular hydrogen bonds between carboxylic acid groups, creating a range of vibrational frequencies that result in the characteristic broad absorption pattern.
The carbonyl stretching vibration of the carboxylic acid appears as a sharp, intense peak around 1700-1725 cm⁻¹, representing one of the most diagnostic features for confirming the presence of the carboxylic acid functional group. This C=O stretch is typically the strongest peak in the infrared spectrum and provides unambiguous identification of carbonyl-containing compounds. The exact position of this band may vary slightly depending on the hydrogen bonding environment and crystal packing arrangements in the solid state, but remains within the characteristic range for carboxylic acids.
The protonated amine functionality in the hydrochloride salt generates additional characteristic absorptions in the infrared spectrum, particularly in the N-H stretching region. Primary and secondary ammonium salts typically show multiple bands between 3180-3030 cm⁻¹ and additional features between 2630-2500 cm⁻¹, reflecting the various N-H stretching modes of the protonated nitrogen center. These bands are generally broader and more complex than those observed for neutral amines due to the increased polarity and hydrogen bonding capabilities of the ammonium ion.
The C-O stretching vibration of the carboxylic acid appears in the region of 1320-1210 cm⁻¹, providing additional confirmation of the carboxylic acid functionality. The bicyclic framework contributes C-H stretching vibrations in the aliphatic region around 2800-3000 cm⁻¹, while C-C stretching and bending modes appear throughout the fingerprint region below 1500 cm⁻¹, creating a complex pattern that is characteristic of the specific molecular structure.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Carboxylic O-H stretch | 2500-3300 | Broad, strong | Hydrogen-bonded O-H |
| Carboxylic C=O stretch | 1700-1725 | Sharp, very strong | Carbonyl vibration |
| Ammonium N-H stretch | 3180-3030 | Medium, broad | Protonated amine |
| Carboxylic C-O stretch | 1320-1210 | Medium | C-O vibration |
| Aliphatic C-H stretch | 2800-3000 | Medium | Alkyl C-H bonds |
Mass Spectrometry Fragmentation Patterns
Mass spectrometry analysis of 6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride provides molecular weight confirmation and structural information through characteristic fragmentation patterns that reflect the stability and bonding relationships within the bicyclic framework. The molecular ion peak appears at m/z 155 for the free base form (corresponding to the loss of HCl from the salt), while various ionization techniques may produce adduct ions with hydrogen, sodium, or other cations that appear at predictable mass-to-charge ratios. The base peak and fragmentation pattern provide insights into the most stable ionic species and the preferred bond cleavage pathways under mass spectrometric conditions.
Fragmentation of the bicyclic structure typically involves cleavage of bonds adjacent to the nitrogen atom or loss of the carboxylic acid functionality, generating fragment ions that retain portions of the original bicyclic framework. The nitrogen-containing fragments often dominate the mass spectrum due to the ability of nitrogen to stabilize positive charges through resonance effects and inductive stabilization. Common fragment ions include those resulting from loss of carbon dioxide (m/z 111), loss of carboxylic acid functionality (m/z 110), and various ring-opening reactions that produce linear or partially cyclic fragments.
Collision-induced dissociation experiments provide additional structural information by promoting specific fragmentation pathways under controlled energy conditions. These tandem mass spectrometry approaches can distinguish between different stereoisomers and confirm structural assignments by comparing experimental fragmentation patterns with theoretical predictions or reference standards. The bicyclic constraint of the molecule influences the fragmentation energetics, often requiring higher collision energies to promote ring-opening reactions compared to more flexible molecular structures.
Electrospray ionization mass spectrometry is particularly well-suited for analysis of the hydrochloride salt, as the pre-formed ionic character facilitates efficient ionization and detection. Under these conditions, the protonated molecular ion [M+H]⁺ at m/z 156 typically serves as the precursor ion for tandem mass spectrometry experiments, while the neutral loss of water or carbon dioxide provides diagnostic fragment ions that confirm the presence of the carboxylic acid functionality within the bicyclic framework.
Properties
IUPAC Name |
6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-2-6(4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRHKHRQZNLOFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(NC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride typically involves the construction of the bicyclic framework followed by the introduction of functional groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Chemical Properties and Structure
The compound features a bicyclic structure consisting of a six-membered and a five-membered ring containing a nitrogen atom, classifying it as an azabicyclic compound. The presence of a carboxylic acid group enhances its acidic properties, while the hydrochloride form improves its solubility in water, making it more bioavailable for various applications .
Chemistry
In the field of chemistry, 6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new compounds with desired properties .
Biology
The compound's structural similarity to tropane alkaloids positions it as an important tool for studying biological processes. It can be utilized to investigate interactions at the molecular level, including binding affinities to receptors and enzymes involved in key biological pathways .
Biological Activity:
- Therapeutic Potential: Research indicates that this compound exhibits significant biological activity and may have potential applications in treating neurological disorders and addiction due to its ability to interact with specific biological targets .
- Drug Development: Its structural features allow for the synthesis of novel tropane alkaloids that could lead to new therapeutic agents .
Medicine
In medicinal chemistry, 6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride is being explored for its potential use in drug development. Studies have shown that derivatives of this compound can exhibit analgesic effects and cytotoxic activity against various tumor cell lines, making it a candidate for cancer treatment .
Case Studies
Case Study 1: Drug Development
Research has focused on synthesizing derivatives of 6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride that demonstrate enhanced activity against specific receptors associated with pain and addiction pathways. These studies utilize both computational models and experimental methods to predict interactions and optimize drug efficacy .
Case Study 2: Biological Interaction Studies
Recent investigations have employed this compound to study its binding affinity to various neurotransmitter receptors, revealing insights into its potential role as a therapeutic agent in neurological conditions .
Mechanism of Action
The mechanism of action of 6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Positional Isomers: 1-Azabicyclo[3.2.1]octane Derivatives
Example : 1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride (CAS 119102-94-2)
- Structural Difference : The nitrogen atom is at the 1-position instead of the 6-position.
- Impact :
Ring-Size Variants: Azabicyclo[3.2.2]nonane and Azabicyclo[4.2.0]octene
Example 1: 1-Azabicyclo[3.2.2]nonane-6-carboxylic Acid Hydrochloride (CAS 2703779-52-4)
- Structural Difference : Larger [3.2.2] ring system with an additional methylene group.
- Impact :
Example 2 : 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Derivatives
- Structural Difference : Incorporates a sulfur atom and a [4.2.0] bicyclic system.
- Impact :
Substituent Variations: Hydroxyl, Methoxy, and Acetyl Derivatives
Example 1 : (3S,4R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylic Acid
- Structural Difference : Hydroxyl and methyl groups at positions 3 and 6.
- Impact :
Example 2 : 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one (CAS 100782-25-0)
- Structural Difference : Acetyl group on the nitrogen and a ketone at position 4.
- Impact :
Biological Activity
6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride is a bicyclic compound notable for its unique nitrogen-containing structure, which positions it as a significant scaffold in medicinal chemistry. This compound's biological activity stems from its ability to interact with various biological targets, including enzymes and receptors, influencing numerous physiological processes.
Structural Characteristics
The compound features a bicyclic framework comprising a six-membered and a five-membered ring, with the nitrogen atom integrated into the structure. The presence of the carboxylic acid moiety enhances its reactivity and potential interactions with biological systems, making it an attractive candidate for drug development.
| Structural Feature | Description |
|---|---|
| Bicyclic Framework | Composed of a six-membered and a five-membered ring |
| Nitrogen Atom | Integral to the bicyclic structure, enhancing biological activity |
| Carboxylic Acid Group | Contributes to acidic properties and solubility |
The mechanism of action of 6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride involves binding to specific molecular targets, such as receptors and enzymes. This interaction can modulate their activity, leading to various biological effects. The compound's structural rigidity, akin to that of bioactive alkaloids like nicotine and morphine, facilitates its binding to these targets.
Biological Activity Overview
Research indicates that 6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride exhibits several pharmacological activities:
- Cytotoxic Effects : Studies have shown that derivatives of azabicyclo[3.2.1]octane demonstrate cytotoxic activity against various tumor cell lines, including glioblastoma and hepatocellular carcinoma .
- Neurological Implications : The compound's structural similarity to tropane alkaloids suggests potential interactions with the nervous system, which may lead to therapeutic applications in neuropharmacology .
- Antibacterial Properties : Preliminary investigations into related compounds have suggested antibacterial activity against multiple strains of bacteria, indicating potential for development as antimicrobial agents .
Case Studies and Research Findings
Several studies have highlighted the biological activity and therapeutic potential of 6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride:
- Cytotoxicity Studies :
- Binding Affinity Research :
- Antimicrobial Activity :
Q & A
Q. What are the key safety protocols for handling 6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE) compliant with NIOSH (US) or EN 166 (EU) standards, including face shields, safety glasses, and gloves .
- Conduct handling in well-ventilated areas and follow good industrial hygiene practices (e.g., pre- and post-experiment handwashing) .
- In case of skin/eye exposure, rinse immediately with water for ≥15 minutes and seek medical consultation .
Q. How should the compound be stored to maintain stability during experiments?
Q. What analytical techniques are recommended for structural confirmation?
- Methodological Answer :
Advanced Research Questions
Q. How can enantiomeric impurities in synthesized batches be detected and quantified?
Q. What experimental strategies resolve contradictions in reported reactivity under acidic conditions?
Q. How can metabolic stability of the compound be evaluated in preclinical models?
- Methodological Answer :
- Conduct in vitro assays using hepatic microsomes (human/rodent) to measure half-life (t½) and intrinsic clearance (CLint) .
- Validate findings with in vivo pharmacokinetic studies in rodents, monitoring plasma concentrations via LC-MS/MS .
Q. What methods are suitable for characterizing polymorphic forms of the hydrochloride salt?
- Methodological Answer :
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in toxicity profiles across studies?
Q. What steps ensure reproducibility in synthetic yield across laboratories?
- Methodological Answer :
Method Development and Validation
Q. How can researchers optimize HPLC methods for impurity profiling?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
